molecular formula C6H9Br2N3O B6172130 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide CAS No. 2445792-73-2

5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide

Cat. No.: B6172130
CAS No.: 2445792-73-2
M. Wt: 299
InChI Key:
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Description

5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrrole ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles used.

Scientific Research Applications

5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure but differ in the fused ring system.

    Pyridazine derivatives: These compounds have a similar pyridazine ring but may have different substituents or fused ring systems.

Uniqueness

5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide is unique due to its specific ring fusion and the presence of both pyrrole and pyridazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2445792-73-2

Molecular Formula

C6H9Br2N3O

Molecular Weight

299

Purity

95

Origin of Product

United States

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